GEA 3162

概要

説明

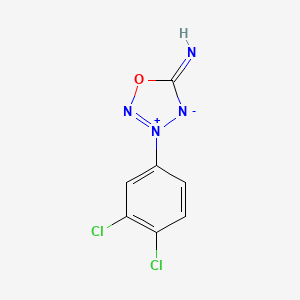

GEA 3162は、1,2,3,4-オキサトリアゾリウム-5-アミノ-3-(3,4-ジクロロフェニル)-クロリドとしても知られており、一酸化窒素供与体です。これは水溶性化合物であり、血小板リッチプラズマにおけるADP誘発血小板凝集を阻害する能力について研究されています。 This compoundは血小板、顆粒球、および多形核白血球において環状グアノシン一リン酸(cGMP)の産生を刺激し、血管拡張剤として作用します .

準備方法

GEA 3162の合成には、オキサトリアゾリウム環の形成と3,4-ジクロロフェニル基の導入が含まれます。具体的な合成経路と反応条件は、文献に広く記載されていません。化合物は、さまざまな試薬と触媒を用いた一連の有機反応によって合成されることが知られています。 工業生産方法は、これらの合成経路を最適化して、高収率と高純度を達成することが考えられます .

化学反応解析

This compoundは、以下を含むいくつかの種類の化学反応を起こします。

酸化: This compoundは分解して一酸化窒素とスーパーオキシドを共生成し、それらはさらに反応してペルオキシナイトライトを生成することができます.

還元: この化合物は特定の条件下で還元される可能性がありますが、詳細な還元経路は広く文書化されていません。

置換: this compoundは、特にアミノ基と塩化物基を含む置換反応に関与することができます。

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、水、メタノール、ジメチルスルホキシド(DMSO)などのさまざまな溶媒が含まれます。 これらの反応から生成される主な生成物には、一酸化窒素、スーパーオキシド、ペルオキシナイトライトが含まれます .

科学研究の用途

This compoundは、以下を含む幅広い科学研究の用途があります。

化学: さまざまな化学反応と研究において一酸化窒素供与体として使用されます。

生物学: 細胞プロセス、特に好中球におけるアポトーシスとカルシウム流入経路への影響について研究されています.

化学反応の分析

GEA 3162 undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are not extensively documented.

Substitution: this compound can participate in substitution reactions, particularly involving the amino and chloride groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents such as water, methanol, and dimethyl sulfoxide (DMSO). The major products formed from these reactions include nitric oxide, superoxide, and peroxynitrite .

科学的研究の応用

GEA 3162 has a wide range of scientific research applications, including:

Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.

Industry: Utilized in research and development for new drugs and therapeutic agents.

作用機序

GEA 3162は、主に一酸化窒素の放出を通じてその効果を発揮します。this compoundによって生成される一酸化窒素は、さまざまな細胞タイプにおいて環状グアノシン一リン酸(cGMP)の産生を刺激します。これは、血管拡張、血小板凝集の阻害、カルシウム流入経路の調節など、さまざまな生理学的効果をもたらします。 この化合物は、スーパーオキシドも生成し、これは一酸化窒素と反応してペルオキシナイトライトを生成する可能性があり、ペルオキシナイトライトは、特定の細胞タイプにおいてアポトーシスを誘発する強力な酸化剤です .

類似の化合物との比較

This compoundは、S-ニトロソ-N-アセチルペニシラミン(SNAP)や3-モルホリノシドノンイミン(SIN-1)などの他のNO供与体と似ています。this compoundは、一酸化窒素とスーパーオキシドを共生成する能力が独特であり、ペルオキシナイトライトの生成につながります。 この二重作用により、this compoundは、特定の細胞タイプにおいてアポトーシスを誘発する上で特に効果的です .

類似の化合物には、以下が含まれます。

S-ニトロソ-N-アセチルペニシラミン(SNAP): よく知られている一酸化窒素供与体です。

3-モルホリノシドノンイミン(SIN-1): スーパーオキシドも生成するもう1つのNO供与体です。

DETA/NO: スーパーオキシドを生成しない一酸化窒素供与体です .

類似化合物との比較

GEA 3162 is similar to other nitric oxide donors such as S-nitroso-N-acetylpenicillamine (SNAP) and 3-morpholinosydnonimine (SIN-1). this compound is unique in its ability to co-generate nitric oxide and superoxide, leading to the formation of peroxynitrite. This dual action makes this compound particularly effective in inducing apoptosis in certain cell types .

Similar compounds include:

S-nitroso-N-acetylpenicillamine (SNAP): A well-known nitric oxide donor.

3-morpholinosydnonimine (SIN-1): Another nitric oxide donor that also generates superoxide.

DETA/NO: A nitric oxide donor that does not generate superoxide .

特性

IUPAC Name |

3-(3,4-dichlorophenyl)-1-oxa-2-aza-3-azonia-4-azanidacyclopent-2-en-5-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N4O/c8-5-2-1-4(3-6(5)9)13-11-7(10)14-12-13/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGYFEOSZYEJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+]2=NOC(=N)[N-]2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144576-10-3 | |

| Record name | Gea 3162 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144576103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GEA-3162 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P56F5XF8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

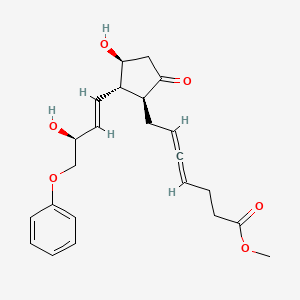

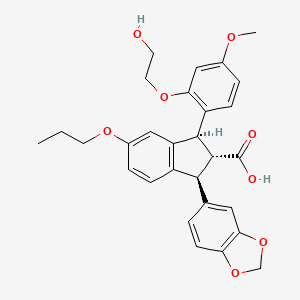

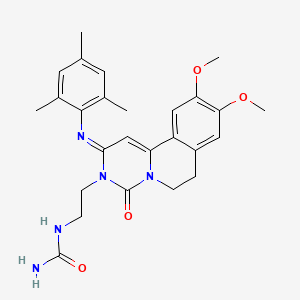

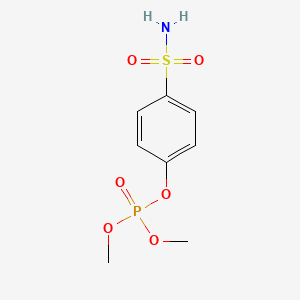

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine](/img/structure/B1671335.png)

![(1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B1671336.png)